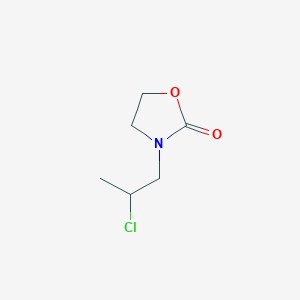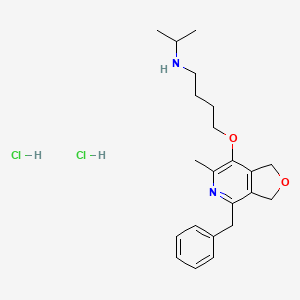
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of anilinocarbonyl groups attached to a pentitol backbone, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol typically involves multiple steps, starting with the preparation of the pentitol backbone. This is followed by the introduction of anilinocarbonyl groups through a series of chemical reactions. Common reagents used in these reactions include aniline, carbonyl compounds, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful attachment of the anilinocarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The anilinocarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol involves its interaction with molecular targets and pathways within biological systems. The anilinocarbonyl groups can interact with proteins, enzymes, and other biomolecules, potentially leading to changes in their activity or function. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose: A compound with a similar pentitol backbone but different functional groups.
1,3,5-Triaryl-1,3,5-triazacyclohexanes: Compounds with a similar triaryl structure but different functional groups and properties.
Uniqueness
1,3,5-Tris-O-(anilinocarbonyl)-2,4-O-methylenepentitol is unique due to its specific combination of anilinocarbonyl groups and pentitol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
5348-85-6 |
|---|---|
Molecular Formula |
C27H27N3O8 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[5-(phenylcarbamoyloxy)-6-(phenylcarbamoyloxymethyl)-1,3-dioxan-4-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C27H27N3O8/c31-25(28-19-10-4-1-5-11-19)34-16-22-24(38-27(33)30-21-14-8-3-9-15-21)23(37-18-36-22)17-35-26(32)29-20-12-6-2-7-13-20/h1-15,22-24H,16-18H2,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
CQUXOMGSMAAXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(C(O1)COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3)COC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


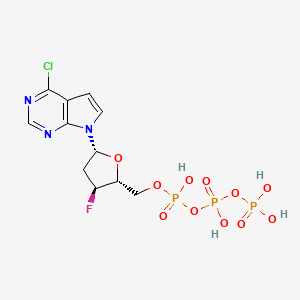


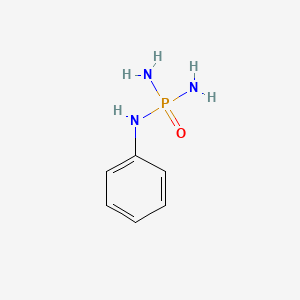
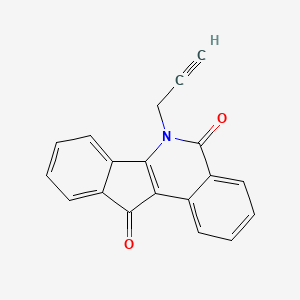

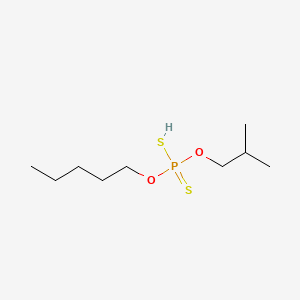

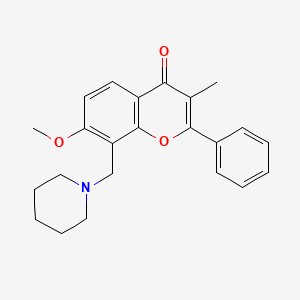
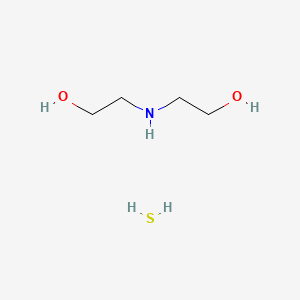
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)
